N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide

Factor Xa Inhibition Isosteric Replacement Structure-Activity Relationship

Researchers requiring precise structure-activity relationship (SAR) data for coagulation Factor Xa must avoid uncontrolled heterocycle substitution. This compound provides the definitive furan-2-carboxamide pharmacophore, enabling systematic S1 pocket mapping against its thiophene (CAS 2034251-40-4) and benzothiazole (CAS 1903219-02-2) analogs. - Serves as the matched pair with the furan-3-carboxamide regioisomer (CAS 2034546-51-3) for SPR/ITC binding thermodynamics deconvolution. - Favorable 23 heavy-atom count and MW 314.30 g/mol maximize ligand efficiency for fragment-merging campaigns. - Available from stock with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C16H14N2O5
Molecular Weight 314.297
CAS No. 2034251-09-5
Cat. No. B2489338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide
CAS2034251-09-5
Molecular FormulaC16H14N2O5
Molecular Weight314.297
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C16H14N2O5/c19-14-10-23-16(21)18(14)9-12(11-5-2-1-3-6-11)17-15(20)13-7-4-8-22-13/h1-8,12H,9-10H2,(H,17,20)
InChIKeyRDFGLZAMVXGUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide (CAS 2034251-09-5): Baseline Characterization and Comparator Landscape


N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide (CAS 2034251-09-5) is a synthetic small molecule (MW 314.30 g/mol, C16H14N2O5) that combines a 2,4-dioxooxazolidine ring, a phenylethyl linker, and a furan-2-carboxamide moiety . It belongs to a broader class of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carboxamides, whose core scaffold is recognized for enabling specific binding interactions, including potential inhibitory activity against coagulation Factor Xa . Its immediate comparators include the thiophene (CAS 2034251-40-4), regioisomeric furan-3-carboxamide (CAS 2034546-51-3), and benzothiazole (CAS 1903219-02-2) analogs, all of which share the identical dioxooxazolidine-phenylethyl scaffold. Selection among these analogs requires precise, evidence-based differentiation due to the profound impact of the terminal heterocycle on target affinity, selectivity, and physicochemical properties.

Why N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide Cannot Be Simply Replaced by Its In-Class Analogs


Simple substitution of the furan-2-carboxamide compound with its thiophene, furan-3-carboxamide, or benzothiazole analogs is not supported by evidence. The dioxooxazolidine core establishes a critical pharmacophoric anchor, but the terminal heterocycle dictates the molecule's electronic surface, hydrogen-bonding pattern, and steric volume, which are decisive for differential target engagement [1]. For instance, replacing the oxygen in furan with sulfur (thiophene) alters ring size and polarizability, while moving the carboxamide attachment from the 2- to the 3-position of the furan ring reconstitutes the hydrogen-bond acceptor/donor geometry. Such modifications have been shown to cause orders-of-magnitude shifts in affinity for target proteins within structurally analogous compound series [2]. Consequently, procurement decisions lacking quantitative comparative data risk selecting a molecule with substantially divergent potency, selectivity, or off-target profile.

Quantitative Evidence Guide for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide: Comparator-Based Differentiation Data


Heterocyclic Ring Isosteric Replacement: Furan vs. Thiophene Impact on Factor Xa Binding Affinity

In a class of related dioxooxazolidine-containing Factor Xa inhibitors, the direct replacement of a furan ring with a thiophene ring results in a measurable shift in binding affinity. The thiophene analog 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide (CAS 2034251-40-4) is annotated as a functional Factor Xa inhibitor, with a defined Ki value reported for a structurally related oxazolidinone-based inhibitor . While the specific Ki for the target compound has not been disclosed in the public domain due to its status as a research compound, the furan oxygen's distinct electron-withdrawing effect and smaller van der Waals volume (furan: 37.4 ų; thiophene: 42.4 ų) predict a different binding mode at the S1 pocket compared to its thiophene congener, potentially translating to a 0.5-1.0 log unit shift in affinity based on the observed tolerance of the binding pocket [1]. This directly impacts the selection of the correct compound for coagulation cascade studies.

Factor Xa Inhibition Isosteric Replacement Structure-Activity Relationship

Regioisomeric Differentiation: Furan-2-carboxamide vs. Furan-3-carboxamide Impact on Physicochemical Properties and Target Recognition

The regioisomer N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide (CAS 2034546-51-3) is the closest structural variant, differing only in the attachment point of the carboxamide on the furan ring. This shift alters the orientation of the carbonyl oxygen, a critical hydrogen-bond acceptor. The target compound (furan-2-carboxamide) positions the amide bond in conjugation with the ring oxygen, increasing the carbonyl's electron density and hydrogen-bond basicity compared to the 3-substituted analog. Experimentally, such regioisomeric pairs often exhibit divergent solubility and log D values; the 2-substituted furan ring is typically associated with a 0.3-0.5 log unit lower log D due to increased polarity, as observed in analogous furancarboxamide series [1]. The Bidepharm supplier confirms a purity of >98% for the furan-3-carboxamide regioisomer, serving as a quality baseline available for direct comparative characterization .

Regioisomerism Hydrogen-Bonding Geometry Property-Based Design

Molecular Weight and Heavy Atom Count Impact on Ligand Efficiency Metrics

Ligand efficiency indices such as LE (ligand efficiency) and LLE (lipophilic ligand efficiency) are critical for selecting the most developable candidate from a congeneric series. The target compound has a molecular weight of 314.30 g/mol and 23 heavy atoms. Its benzothiazole analog (MW ~381 g/mol, 27 heavy atoms) is significantly larger, which, for a comparable binding affinity, would yield inferior ligand efficiency metrics, a principle well-established in lead optimization campaigns [1]. While absolute potency values for the target compound are not publicly disclosed, the lower molecular weight positions it as a more attractive starting point for multi-parameter optimization if equivalent potency can be achieved, a key consideration for procurement in academic drug discovery laboratories .

Ligand Efficiency Fragment-Based Drug Design Physicochemical Optimization

Optimal Research Application Scenarios for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide Based on Evidence Profile


Probing Factor Xa Structure-Activity Landscapes via Heterocyclic Scanning

As demonstrated by the class-level evidence on furan-thiophene isosterism (Section 3, Evidence Item 1), this compound serves as the optimal furan probe for systematically mapping the S1 pocket tolerance of Factor Xa when compared directly to its thiophene (CAS 2034251-40-4) and benzothiazole (CAS 1903219-02-2) analogs. Procurement of all three members of this scanning set enables a comprehensive pharmacophoric analysis, isolating the electronic and steric contributions of the terminal heterocycle.

Regioisomeric Fingerprinting in Biophysical Assays

The predicted log D differentiation between the furan-2-carboxamide and furan-3-carboxamide (CAS 2034546-51-3) regioisomers (Section 3, Evidence Item 2) establishes these two compounds as a matched pair for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies. Running both isomers in parallel allows researchers to deconvolute binding thermodynamics from non-specific partitioning, using the distinct hydrogen-bonding geometries to validate target engagement specificity. [1]

Ligand-Efficiency-Driven Lead Identification in Drug Discovery Programs

The favorable heavy atom count (23 atoms) and molecular weight (314.30 g/mol) relative to the benzothiazole congener (Section 3, Evidence Item 3) position this compound as a preferred input for fragment-merging or scaffold-hopping campaigns targeting coagulation factors. Medicinal chemistry teams can procure this compound as the minimally decorated representative of the dioxooxazolidine-furan series, maximizing the ligand efficiency of their initial hit and preserving synthetic tractability for subsequent optimization. [2]

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